molecular formula C10H17F3N2O2 B1477477 2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 2097999-92-1

2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1477477
CAS No.: 2097999-92-1
M. Wt: 254.25 g/mol
InChI Key: HZTQCCDKNQGRTQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with an ethoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or a similar reagent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the amino, ethoxy, or trifluoromethyl groups.

Scientific Research Applications

2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
  • 2-Amino-1-(4-ethoxy-4-(difluoromethyl)piperidin-1-yl)ethan-1-one
  • 2-Amino-1-(4-ethoxy-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Uniqueness

2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the piperidine ring. This combination of substituents imparts specific chemical and physical properties to the compound, such as increased lipophilicity and stability, which can be advantageous in various applications.

Properties

IUPAC Name

2-amino-1-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-2-17-9(10(11,12)13)3-5-15(6-4-9)8(16)7-14/h2-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTQCCDKNQGRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)C(=O)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

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